1-(Piperidin-1-yl)-2-sulfanylethan-1-one
Description
1-(Piperidin-1-yl)-2-sulfanylethan-1-one is a piperidine-derived compound characterized by a ketone group at the 1-position of ethanone and a sulfanyl (thiol, -SH) substituent at the 2-position. The sulfanyl group introduces unique reactivity and solubility profiles, distinguishing it from other derivatives with aryl, halogen, or alkyl substituents .
Properties
CAS No. |
1005-05-6 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-sulfanylethanone |
InChI |
InChI=1S/C7H13NOS/c9-7(6-10)8-4-2-1-3-5-8/h10H,1-6H2 |
InChI Key |
GVEPWYLNBKUPDJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CS |
Canonical SMILES |
C1CCN(CC1)C(=O)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-(Piperidin-1-yl)-2-sulfanylethan-1-one and related compounds:
*Estimated using analogous compounds.
Key Observations from Comparative Data
Structural and Physicochemical Differences
- Sulfanyl Group Impact: The -SH group in the target compound enhances polarity compared to derivatives with aryl (e.g., phenoxyethyl ) or halogen (e.g., difluorobenzoyl ) substituents. This may improve aqueous solubility but reduce membrane permeability.
- Lipophilicity : The bromophenyl derivative exhibits higher logP (~3.1) due to its hydrophobic aromatic and halogen substituents, whereas the butanedione analog is less lipophilic (logP ~0.5).
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